2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Description
The compound "2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide" is a sulfonamide derivative featuring a benzodioxole moiety, a 1,2,4-oxadiazole ring, and a thiophene-sulfonamide scaffold. The presence of the 1,3-benzodioxole group may confer metabolic stability, while the 3-methylphenyl substituent could influence lipophilicity and steric interactions. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and validation of crystallographic data .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-13-4-3-5-15(10-13)24(2)31(25,26)18-8-9-30-19(18)21-22-20(23-29-21)14-6-7-16-17(11-14)28-12-27-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWTVAHXTIGLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide typically involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by their coupling with the thiophene sulfonamide moiety. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Oxadiazole Ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with the thiophene sulfonamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Substituent Effects
The compound’s closest analogue, 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide (, RN: 1040678-00-9), differs only in the absence of the 3-methyl group on the N-phenyl ring. This minor structural variation can significantly alter physicochemical and pharmacological properties:
| Property | Target Compound (3-methylphenyl) | Analogue (Phenyl) |
|---|---|---|
| Molecular Weight | ~485.5 g/mol (calculated) | ~471.5 g/mol |
| Lipophilicity (LogP) | Higher (due to methyl group) | Lower |
| Steric Bulk | Increased | Reduced |
| Metabolic Stability | Likely enhanced | Moderate |
The methyl group in the target compound may improve membrane permeability and target engagement but could also reduce solubility. Such substituent effects are critical in drug design, where balancing lipophilicity and solubility is essential .
Comparison with Other Sulfonamide Derivatives
lists sulfonamides with divergent substituents, such as 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide (RN: 1212329-26-4). Key differences include:
- Functional Groups : The fluorophenyl and morpholine groups in ’s compound suggest a focus on hydrogen-bonding and solubility modulation, contrasting with the target compound’s reliance on aromatic stacking (benzodioxole) and steric hindrance (3-methylphenyl).
- Therapeutic Hypotheses : Fluorine atoms often enhance bioavailability and metabolic stability, while morpholine improves aqueous solubility. The target compound’s benzodioxole and oxadiazole motifs may prioritize kinase or protease inhibition .
Biological Activity
The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a complex organic molecule with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Benzodioxole : Known for its antioxidant properties.
- Oxadiazole : Associated with various biological activities including anticancer effects.
- Thiophene : Contributes to the compound's electronic properties.
- Sulfonamide : Often linked to antibacterial and antitumor activities.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays have shown that it can inhibit the proliferation of lung cancer cells (A549) with an IC50 value lower than that of cisplatin, a standard chemotherapeutic agent.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2 | A549 | <3.9 |
| Cisplatin | A549 | 26.00 ± 3.00 |
The compound was found to be selective, showing minimal cytotoxicity against normal NIH/3T3 cells at effective concentrations .
The mechanism of action involves dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in cancer progression. Specifically, the compound demonstrated:
- COX-1 Inhibition : 59.52%
- COX-2 Inhibition : 50.59%
Molecular docking studies suggest that the compound interacts favorably within the active sites of these enzymes, supporting its potential as a COX-targeted therapy for lung cancer .
Case Studies and Research Findings
- Study on Antiproliferative Activity :
- MMP Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
